3,4-Dichlorophenetole

Übersicht

Beschreibung

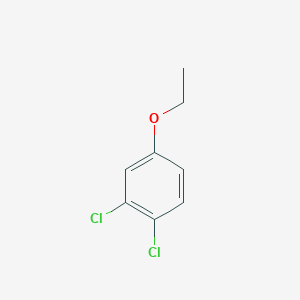

3,4-Dichlorophenetole: is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where two chlorine atoms and one ethoxy group are substituted on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenetole can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound typically involve the chlorination of ethoxybenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Analyse Chemischer Reaktionen

Oxidation Reactions

3,4-Dichlorophenol undergoes oxidative degradation in aqueous systems, particularly with advanced oxidants like ferrate(VI) (Fe(VI)):

Ferrate(VI) Oxidation

- Kinetics : Reaction rates are pH-dependent, with second-order rate constants ranging from at pH 6.5 to at pH 10.5 .

- Mechanism : Protonated Fe(VI) () reacts preferentially with 3,4-DCP− (deprotonated species). Key steps include hydroxylation, substitution, dechlorination, and ring-opening .

- Intermediates : Eight intermediates were identified, including hydroxylated and dechlorinated products .

Table 1: pH-Dependent Rate Constants for Fe(VI) Oxidation of 3,4-DCP

| pH | Dominant Fe(VI) Species | |

|---|---|---|

| 6.5 | ||

| 8.0 | ||

| 10.5 |

Degradation in Natural Systems

3,4-DCP degradation in environmental matrices involves microbial and chemical pathways:

- Microbial Reductive Dechlorination : Anaerobic sediment slurries adapt to degrade 3,4-DCP into monochlorophenols and phenol via reductive dechlorination .

- Hydrolysis : Under alkaline conditions, 3,4-DCP undergoes hydrolysis, producing chlorinated quinones and carboxylic acids .

Condensation Reactions

3,4-Dichlorophenol participates in resin synthesis via formaldehyde condensation:

- Phenol-Formaldehyde Resins : Reacts with formaldehyde in acidic or basic conditions to form partially condensed resins. Steam distillation removes less reactive isomers (e.g., 2,4- and 2,6-dichlorophenol) .

- Key Reaction Parameters :

Table 2: Reaction Conditions for Resin Synthesis

| Parameter | Range/Value |

|---|---|

| Formaldehyde ratio | 1:1 to 1:2 (phenol:aldehyde) |

| Reaction time | 20–60 minutes |

| Catalyst concentration | 0.5–2.0 wt% |

Chlorination Pathways

3,4-DCP is a product of further chlorination of monochlorophenols in water treatment systems :

- Free Chlorine Reactions : Hypochlorous acid (HOCl) reacts with phenolic compounds via electrophilic substitution, forming polychlorinated derivatives .

- Intermediate Products : 2,4-Dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (2,4,6-TCP) are common byproducts .

Table 3: Chlorination Byproducts of Phenolic Compounds

| Starting Material | Major Product | Secondary Product |

|---|---|---|

| Phenol | 2-Chlorophenol | 2,4-Dichlorophenol |

| 2-Chlorophenol | 2,4-Dichlorophenol | 2,4,6-Trichlorophenol |

Environmental and Toxicological Implications

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) : DCP is utilized in the synthesis of various APIs due to its ability to undergo electrophilic substitution reactions. It serves as a precursor for compounds used in treating conditions such as infections and inflammation .

- Antimicrobial Agents : Research indicates that derivatives of DCP exhibit significant antimicrobial activity. For example, studies have shown that certain DCP derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Agrochemical Applications

- Herbicides and Pesticides : DCP is involved in synthesizing herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used in agriculture to control broadleaf weeds. The dichloro substituents enhance the herbicidal activity by affecting plant hormone regulation .

- Insecticides : The compound can also be modified to produce insecticides that target specific pests without harming beneficial insects. Its efficacy has been evaluated in various field trials, demonstrating its potential as an environmentally friendly pest control agent .

Environmental Applications

- Water Treatment : DCP is often found in industrial effluents and poses environmental hazards. Recent studies have explored its removal from water using advanced oxidation processes, such as ferrate (Fe(VI)) treatment. This method effectively reduces DCP concentrations through oxidation reactions, demonstrating a promising approach for wastewater management .

- Biodegradation Studies : Research into the biodegradation of DCP has revealed pathways involving microbial metabolism that can potentially mitigate its environmental impact. Understanding these pathways helps develop bioremediation strategies for contaminated sites .

Synthesis of Antimicrobial Agents

A study conducted on various DCP derivatives demonstrated that modifications at the chlorine positions significantly influenced antimicrobial activity. The most effective compounds were identified through screening against common bacterial strains, leading to the development of new drug candidates .

Ferrate Treatment for Water Purification

A comprehensive investigation into the kinetics and mechanisms of ferrate oxidation of DCP revealed that this method could achieve over 90% removal efficiency under optimal conditions. This study highlighted the potential for integrating ferrate technology into existing wastewater treatment systems to address chlorinated phenolic compounds .

Wirkmechanismus

The mechanism by which 3,4-Dichlorophenetole exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate can then react further to form various substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichloro-1-ethoxybenzene: Similar in structure but with different positions of chlorine atoms.

1,2-Dichlorobenzene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.

4-Ethoxybenzene: Lacks chlorine atoms, affecting its reactivity and applications.

Uniqueness: The presence of both chlorine atoms and an ethoxy group allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

3,4-Dichlorophenetole (3,4-DCP) is an organic compound that belongs to the class of chlorinated phenols. It is structurally similar to other dichlorophenols and is used in various industrial applications, including as a precursor in the synthesis of other chemicals and as a pesticide. Understanding its biological activity is crucial due to potential health implications and environmental effects.

Toxicological Profile

This compound exhibits a range of biological activities that can impact human health and environmental systems. Key findings include:

- Toxicity : Studies indicate that 3,4-DCP can lead to hepatotoxicity in animal models. Elevated liver weights and signs of hepatocellular hypertrophy have been observed after exposure to high doses .

- Carcinogenicity : While direct carcinogenic effects in humans have not been conclusively established, associations with increased cancer risks (e.g., soft-tissue sarcoma and non-Hodgkin lymphoma) have been noted in epidemiological studies involving chlorinated phenols .

- Endocrine Disruption : There is evidence suggesting that chlorinated phenols may act as endocrine disruptors, potentially affecting reproductive health and development .

Metabolism and Biotransformation

3,4-DCP undergoes metabolic conversion in biological systems, primarily through phase I and phase II reactions:

- Phase I Metabolism : Initial oxidation processes can lead to the formation of reactive metabolites such as chlorinated catechols. Enzymatic activity involving cytochrome P450 enzymes plays a significant role in this transformation .

- Phase II Metabolism : Subsequent conjugation reactions result in the formation of glucuronides or sulfates, which facilitate excretion from the body .

Environmental Impact

The biodegradation potential of 3,4-DCP has been studied using various microbial strains. For instance:

- Microbial Degradation : Certain bacterial strains have demonstrated the ability to degrade 3,4-DCP effectively. For example, Pseudomonas putida can remove significant amounts of 3,4-DCP from contaminated environments .

- Ecotoxicology : The compound has shown toxic effects on aquatic organisms, raising concerns about its environmental persistence and bioaccumulation potential .

Case Study 1: Occupational Exposure

A study examining workers at a chlorophenol manufacturing plant revealed health issues linked to exposure to 3,4-DCP and related compounds. Symptoms included chloracne and liver dysfunction, highlighting the compound's potential for causing adverse health effects in occupational settings .

Case Study 2: Environmental Contamination

Research on effluent from pulp mills indicated that 3,4-DCP levels could significantly impact local aquatic ecosystems. Monitoring studies showed elevated concentrations in fish populations downstream from industrial discharge points, raising alarms about bioaccumulation and ecological risks .

Summary Table of Biological Activity Data

Eigenschaften

IUPAC Name |

1,2-dichloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQPWFQUTKAKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70607267 | |

| Record name | 1,2-Dichloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17847-54-0 | |

| Record name | 1,2-Dichloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70607267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.